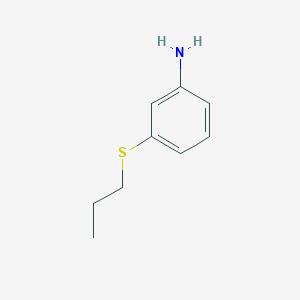

3-(Propylsulfanyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBDANKGYPMPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Routes to 3 Propylsulfanyl Aniline

De Novo Synthetic Pathways and Design Principles

The de novo synthesis of 3-(Propylsulfanyl)aniline involves constructing the molecule from basic precursors. This process is guided by the principles of retrosynthetic analysis, which systematically breaks down the target molecule into simpler, commercially available starting materials.

Precursor Identification and Strategic Selection

The strategic selection of precursors is paramount for an efficient synthesis. The most common approach involves a two-stage process: formation of a carbon-sulfur (C-S) bond followed by the introduction or unmasking of the amino group.

A primary retrosynthetic disconnection breaks the C-N bond, suggesting a precursor like 3-(propylsulfanyl)bromobenzene which can undergo amination. Alternatively, and more commonly, the synthesis begins with a nitro-substituted benzene (B151609) ring, as the nitro group is an excellent precursor to the aniline (B41778) functionality via reduction. youtube.com This leads to two primary sets of precursors:

Aryl Halide and Thiol: This strategy employs a 1-halo-3-nitrobenzene (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene) and 1-propanethiol. The subsequent step involves the reduction of the nitro group. This is often the preferred route due to the wide availability of substituted nitroaromatics.

Aryl Boronic Acid and Thiol: An alternative approach uses 3-nitrophenylboronic acid and 1-propanethiol. This method leverages metal-catalyzed cross-coupling reactions under often milder conditions. researchgate.net

The choice between these precursors depends on factors such as commercial availability, cost, and the desired reaction conditions (e.g., catalyst tolerance to other functional groups).

Multi-step Synthesis Design and Retrosynthetic Analysis

A logical multi-step synthesis based on the most common precursors involves the initial formation of the thioether bond, followed by the reduction of the nitro group.

Retrosynthetic Analysis:

The target molecule, this compound, can be retrosynthetically disconnected at the C-N bond, revealing a nitroaromatic precursor, 1-nitro-3-(propylsulfanyl)benzene. This intermediate is further disconnected at the C-S bond, leading back to simple starting materials like 1-bromo-3-nitrobenzene and 1-propanethiol.

Forward Synthesis:

Step 1: Synthesis of 1-nitro-3-(propylsulfanyl)benzene: This key step involves the formation of the C-S bond. A common method is the nucleophilic aromatic substitution (SNAr) or, more efficiently, a transition-metal-catalyzed cross-coupling reaction between 1-bromo-3-nitrobenzene and 1-propanethiol. nih.govacsgcipr.org The reaction is typically performed in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

Step 2: Reduction of 1-nitro-3-(propylsulfanyl)benzene: The final step is the reduction of the nitro group to an amine. Several reliable methods exist for this transformation. youtube.com Catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd/C) is highly effective. youtube.com However, care must be taken as this method can sometimes lead to the cleavage of C-S bonds under harsh conditions. Alternative and milder reducing agents include metals in acidic media, such as iron powder in acetic acid (Fe/CH₃COOH) or stannous chloride (SnCl₂) in ethanol. youtube.com These methods are often preferred for their functional group tolerance. youtube.com

Optimization of Reaction Parameters for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing product yield and minimizing impurities. For the multi-step synthesis of this compound, parameters for both the C-S bond formation and the nitro reduction steps must be fine-tuned.

For the C-S coupling step, factors such as the choice of solvent, base, temperature, and catalyst system (if used) are critical. For the nitro group reduction, the choice of reducing agent and reaction conditions can significantly impact the outcome. For example, while catalytic hydrogenation is efficient, milder chemical reductants may provide a cleaner product by avoiding over-reduction or side reactions. youtube.com

Below is a table illustrating how reaction parameters can be optimized for key steps in the synthesis.

| Reaction Step | Parameter to Optimize | Condition A (Standard) | Condition B (Optimized for Yield) | Condition C (Optimized for Purity) | Rationale for Optimization |

| C-S Coupling (from 1-bromo-3-nitrobenzene) | Catalyst | None (SNAr) | Pd(OAc)₂ with Xantphos ligand | CuI with L-proline ligand | Palladium catalysts offer high turnover and efficiency. acsgcipr.org Copper systems can be more economical and offer different selectivity. researchgate.netacsgcipr.org |

| Base | K₂CO₃ | Cs₂CO₃ | NaOt-Bu | Stronger, non-nucleophilic bases like Cs₂CO₃ or NaOt-Bu can accelerate the reaction and improve yields. acsgcipr.org | |

| Temperature | 100 °C | 120 °C | 80 °C | Higher temperatures can increase reaction rates but may lead to side products; lower temperatures can enhance selectivity. | |

| Nitro Reduction | Reducing Agent | H₂/Pd/C | SnCl₂·2H₂O | Fe/NH₄Cl | SnCl₂ and Fe are chemoselective, preserving the C-S bond and other sensitive groups better than some catalytic hydrogenations. youtube.com |

| Solvent | Methanol | Ethanol | Water/Ethanol mixture | The choice of solvent affects the solubility of reagents and can influence the reaction rate and work-up procedure. |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for forming the C-S and C-N bonds required for synthesizing this compound, providing milder reaction conditions and broader substrate scope compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for C-S and C-N Bond Formation

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of carbon-heteroatom bonds. acsgcipr.org

C-S Bond Formation: The synthesis of the aryl thioether core of this compound is efficiently achieved through cross-coupling reactions. The most prominent methods include:

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction couples aryl halides or triflates with thiols. acsgcipr.org The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org The choice of phosphine (B1218219) ligand is critical to the success of this reaction. acsgcipr.org

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation has been modernized with the use of ligands to allow for milder reaction conditions than the harsh temperatures traditionally required. galchimia.com This reaction is a cost-effective alternative to palladium-based systems. acsgcipr.org

C-N Bond Formation: Direct amination of an aryl halide precursor, such as 3-(propylsulfanyl)bromobenzene, is also a viable strategy.

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed method for forming C-N bonds. galchimia.comorganic-chemistry.org It allows for the coupling of aryl halides with ammonia (B1221849) or ammonia surrogates to form primary anilines. organic-chemistry.org This approach provides a direct route to the final product from a pre-formed thioether.

Ullmann-type C-N Coupling: Similar to C-S bond formation, copper-based catalyst systems can be employed to form the aniline moiety from an aryl halide. galchimia.comorganic-chemistry.org

The table below compares different catalytic systems for the key bond-forming steps.

| Bond Formation | Catalytic System | Typical Substrates | Advantages | Disadvantages |

| C-S | Palladium (e.g., Pd(OAc)₂/phosphine ligand) | Aryl bromides, iodides, chlorides, triflates + Thiols | High efficiency, broad functional group tolerance, well-understood mechanism. nih.gov | High cost of palladium, potential for catalyst poisoning by sulfur compounds. nih.gov |

| C-S | Copper (e.g., CuI/ligand) | Aryl iodides, bromides + Thiols | Lower cost, effective for many substrates. researchgate.netacsgcipr.org | Often requires higher temperatures, can have narrower substrate scope than palladium systems. acsgcipr.org |

| C-N | Palladium (e.g., Buchwald-Hartwig) | Aryl halides + Ammonia source | Direct route to anilines, high yields. organic-chemistry.org | Requires specialized ligands and careful control of conditions. organic-chemistry.org |

| C-N | Copper (e.g., Ullmann) | Aryl halides + Ammonia source | Economical. galchimia.com | Traditionally requires harsh conditions, though modern ligands have improved this. galchimia.com |

Organocatalytic Strategies in Amino- and Thioether-Functionalized Aromatic Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a growing field in synthetic chemistry, offering a metal-free alternative to traditional methods. While direct organocatalytic methods for the synthesis of this compound are not yet well-established, the principles of organocatalysis can be applied to the synthesis of functionalized aromatics.

Amino amides and other molecules derived from chiral amino acids have emerged as effective bifunctional organocatalysts. mdpi.com They can activate substrates through a combination of hydrogen bonding and the formation of covalent intermediates (e.g., enamines). mdpi.com

In the context of synthesizing precursors for this compound, a hypothetical organocatalytic approach might focus on a nucleophilic aromatic substitution (SNAr) reaction. An organocatalyst could potentially be designed to activate a highly electron-deficient aromatic ring, such as 1,3-dinitrobenzene, towards nucleophilic attack by a thiolate. The catalyst would function by forming a complex with the nitroaromatic substrate, increasing its electrophilicity and lowering the activation energy for the substitution reaction. This approach would align with the principles of green chemistry by avoiding the use of heavy metals. ntu.edu.sg However, the development of such specific organocatalytic systems for C-S bond formation on deactivated rings remains a significant synthetic challenge.

Principles of Green Chemistry in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of compounds like this compound. The focus is on developing methodologies that are not only efficient in terms of yield but also minimize environmental impact through the use of safer solvents, reduction of waste, and maximization of atom economy.

Solvent-Free and Aqueous Medium Methodologies

Traditional organic syntheses often rely on volatile and often hazardous organic solvents. Green chemistry encourages the use of more benign alternatives, with a significant push towards solvent-free reactions or the use of water as a reaction medium.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents altogether. This reduces pollution, lowers costs associated with solvent purchase and disposal, and can sometimes lead to enhanced reaction rates and selectivity. For the synthesis of aryl sulfides, solvent-free methods often involve grinding the reactants together, sometimes with a solid-supported catalyst, or heating the neat reaction mixture. For instance, a three-component coupling reaction under solvent-free conditions can be an effective method for the synthesis of propargylamines, a class of compounds related to the target molecule. rsc.orgresearchgate.netresearchgate.net

Aqueous Medium Methodologies:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. acs.org While organic compounds are often poorly soluble in water, various techniques can be employed to facilitate reactions in aqueous media, such as the use of phase-transfer catalysts or co-solvents. The synthesis of various aniline derivatives and other organic compounds has been successfully demonstrated in water. ionike.comionike.comresearchgate.netresearchgate.net For the synthesis of this compound, an aqueous approach could involve the reaction of a 3-halosubstituted aniline with a propanethiolate salt in water, potentially with the aid of a catalyst that is active in aqueous environments.

The following table provides a conceptual comparison of different reaction media for the synthesis of aryl sulfides, highlighting the advantages of greener alternatives.

| Reaction Medium | Advantages | Disadvantages |

| Traditional Organic Solvents (e.g., Toluene, DMF) | Good solubility for organic reactants. | Often volatile, flammable, and toxic; costly disposal. |

| Solvent-Free | Eliminates solvent waste; can be faster and more efficient. | May not be suitable for all reaction types; potential for localized overheating. |

| Aqueous Medium | Non-toxic, non-flammable, and inexpensive. | Poor solubility of many organic reactants; may require additives. |

Atom Economy and Waste Minimization Strategies

Atom Economy:

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgscranton.eduprimescholars.comrsc.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the product, with no byproducts.

The atom economy for a hypothetical synthesis of this compound from 3-aminothiophenol (B145848) and 1-bromopropane (B46711) in the presence of a base like sodium hydroxide (B78521) can be calculated as follows:

Reaction: C₆H₇NS + C₃H₇Br + NaOH → C₉H₁₃NS + NaBr + H₂O

Molecular Weight of this compound (C₉H₁₃NS): 167.27 g/mol

Molecular Weight of 3-aminothiophenol (C₆H₇NS): 125.19 g/mol

Molecular Weight of 1-bromopropane (C₃H₇Br): 122.99 g/mol

Molecular Weight of Sodium Hydroxide (NaOH): 40.00 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (167.27 / (125.19 + 122.99 + 40.00)) x 100 ≈ 58.0%

This calculation reveals that a significant portion of the reactant atoms end up in byproducts (sodium bromide and water). To improve atom economy, alternative synthetic routes could be explored. For example, an addition reaction, which inherently has a 100% atom economy, would be ideal, though not always feasible.

The following interactive table allows for the exploration of atom economy for different synthetic approaches to aryl sulfides.

| Reactant 1 | Reactant 2 | Base/Catalyst | Desired Product | Byproducts | Atom Economy (%) |

| 3-Aminothiophenol | 1-Bromopropane | NaOH | This compound | NaBr, H₂O | 58.0 |

| 3-Bromoaniline | Propanethiol | Pd catalyst, Base | This compound | Base-HBr | Varies with base |

Waste Minimization Strategies:

Beyond maximizing atom economy, several other strategies contribute to waste minimization in the synthesis of this compound:

Catalysis: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, significantly reducing waste. For C-S bond formation, the development of highly active and recyclable catalysts is a key area of research.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can lead to higher yields and selectivity, thereby reducing the formation of byproducts and the need for extensive purification, which itself generates waste.

Renewable Feedstocks: While not always directly applicable to the synthesis of a specific molecule like this compound, the long-term goal of green chemistry is to utilize renewable resources as starting materials instead of finite petrochemicals.

Waste Treatment and Valorization: When waste generation is unavoidable, green chemistry principles advocate for treating it in a way that minimizes its environmental impact. Ideally, waste streams can be "valorized," meaning they are converted into useful products.

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical production.

Chemical Reactivity, Transformation Mechanisms, and Mechanistic Elucidation of 3 Propylsulfanyl Aniline

Electrophilic Aromatic Substitution Studies on the 3-(Propylsulfanyl)aniline Ring

Regioselectivity and Directing Group Effects of the Propylsulfanyl and Amino Moieties

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic effects of the amino (-NH₂) and propylsulfanyl (-SPr) groups. The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance (+M effect). ucalgary.cachemistrysteps.combyjus.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. organicchemistrytutor.comchemicalnote.com The propylsulfanyl group, also an ortho, para-director, is generally considered a moderately activating group. The sulfur atom can donate electron density to the ring via resonance, similar to the amino group, but its activating effect is less pronounced.

In this compound, the two substituents are meta to each other. The positions ortho and para to the strongly activating amino group are C2, C4, and C6. The positions ortho and para to the propylsulfanyl group are C2 and C4. Therefore, the directing effects of both groups reinforce each other, strongly favoring electrophilic attack at the C2, C4, and C6 positions. The C2 and C4 positions are activated by both substituents, making them the most probable sites for substitution. The C6 position is activated only by the amino group. The position between the two substituents (C2) and the para-position to the stronger activating group (C4) are generally the most favored. Steric hindrance from the propylsulfanyl group might slightly disfavor substitution at the C2 position compared to the C4 position.

Kinetic and Thermodynamic Aspects of Aromatic Reactivity

The outcome of electrophilic aromatic substitution reactions can be influenced by whether the reaction is under kinetic or thermodynamic control. stackexchange.comlibretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest will be the major product. libretexts.orgpressbooks.pub This is determined by the stability of the transition state leading to the intermediate carbocation (arenium ion). For this compound, electrophilic attack at the positions most activated by the electron-donating groups (C2, C4, and C6) will have the lowest activation energy and proceed the fastest. The relative rates of attack at these positions will determine the product distribution.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. stackexchange.compressbooks.publkouniv.ac.in Under these conditions, the most stable product will be the major isomer formed. The thermodynamic stability of the final substituted product depends on factors such as steric interactions between the substituents. For instance, if a bulky electrophile is introduced, the thermodynamically favored product might be the one where the new substituent is at the least sterically hindered position, which is often the para position. Sulfonation is a classic example of a reversible EAS reaction where thermodynamic control can be significant. stackexchange.comlkouniv.ac.in

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This is usually the slow, rate-determining step. masterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. This step is fast. masterorganicchemistry.com

The stability of the arenium ion is a key factor in determining the regioselectivity under kinetic control. For this compound, attack at the ortho and para positions to the amino and propylsulfanyl groups allows for resonance structures where the positive charge is delocalized onto the nitrogen and sulfur atoms, respectively, providing significant stabilization.

| Position | Activating/Deactivating Group | Predicted Major Product(s) | Controlling Factor |

|---|---|---|---|

| C2, C4, C6 | -NH₂ (strong activator, o,p-director), -SPr (moderate activator, o,p-director) | 2- and 4-substituted products | Kinetic Control |

| C5 | -NH₃⁺ (strong deactivator, m-director) under acidic conditions | 5-substituted product | Kinetic Control (under acidic conditions) |

| Varies | Dependent on substituent bulk and reaction reversibility | Most stable isomer (often para) | Thermodynamic Control |

Nucleophilic Transformations Involving the Primary Amine Functionality

Acylation, Alkylation, and Arylation Reaction Mechanisms

The primary amine group of this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom and can readily undergo acylation, alkylation, and arylation reactions.

Acylation: This reaction involves the treatment of the amine with an acylating agent such as an acid chloride or acid anhydride, typically in the presence of a base like pyridine. pearson.com The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form an amide. Acylation is often used to protect the amino group or to reduce its activating effect during electrophilic aromatic substitution. ucalgary.calibretexts.org

Alkylation: The amino group can be alkylated by reaction with alkyl halides. chemicalnote.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts), which can be difficult to control. dtic.mil To achieve selective mono-alkylation, methods such as reductive amination can be employed. This involves the reaction of the aniline (B41778) with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. nih.gov Another approach is the "borrowing hydrogen" methodology, which uses a catalyst to temporarily remove hydrogen from an alcohol to form an aldehyde, which then reacts with the amine and is subsequently reduced.

Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of the aniline with an aryl halide or triflate in the presence of a palladium catalyst and a base.

Condensation Reactions and Imine/Enamine Formation Pathways

The primary amine of this compound can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of an imine is a reversible process. Imines are important intermediates in various synthetic transformations, including reductive amination. nih.gov

Enamines can be formed from the reaction of secondary amines with carbonyl compounds. While this compound is a primary amine, its N-alkylated derivatives could form enamines. Enamines are also valuable synthetic intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions.

| Reaction Type | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Acylation | Acid chloride, Acid anhydride | Amide | Nucleophilic acyl substitution |

| Alkylation | Alkyl halide | Secondary/Tertiary amine, Quaternary ammonium salt | Nucleophilic substitution (SN2) |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary amine | Imine formation followed by reduction |

| Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Base | Di- or Tri-arylamine | Catalytic cross-coupling |

| Imine Formation | Aldehyde/Ketone, Acid catalyst | Imine (Schiff base) | Nucleophilic addition-elimination |

Reactions and Transformations Involving the Thioether Linkage

The thioether (sulfide) linkage in this compound is also a site of reactivity. The sulfur atom possesses lone pairs of electrons, making it nucleophilic, and it can also be oxidized.

Common transformations of the thioether group include:

Oxidation: Thioethers can be oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.com The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. For example, mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide often yield the sulfoxide, while stronger oxidants like potassium permanganate (B83412) or excess hydrogen peroxide lead to the sulfone.

Alkylation: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium (B1226848) salts. This reaction is analogous to the alkylation of amines.

Cleavage: The carbon-sulfur bond in thioethers can be cleaved under certain conditions, for example, by using strong reducing agents or through reactions with certain metals.

Coupling Reactions: The thioether linkage can potentially participate in certain transition-metal-catalyzed cross-coupling reactions, although this is less common than for other functional groups.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄, m-CPBA | Sulfoxide, Sulfone |

| Alkylation | Alkyl halide | Sulfonium salt |

Selective Oxidation Pathways of the Sulfide (B99878) Moiety (e.g., Sulfoxide and Sulfone Formation)

The sulfur atom in this compound is susceptible to oxidation, offering a pathway to synthesize the corresponding sulfoxide and sulfone derivatives. This transformation is a cornerstone of organosulfur chemistry, typically proceeding through the nucleophilic attack of the sulfur atom on an electrophilic oxygen donor. Common oxidants for this purpose include hydrogen peroxide (H₂O₂), peroxy acids, and periodates.

The oxidation occurs in a stepwise manner. The first stage involves the conversion of the sulfide to 3-(propylsulfinyl)aniline (a sulfoxide). Subsequent oxidation of the sulfoxide, which is generally slower, yields 3-(propylsulfonyl)aniline (a sulfone).

The mechanism for the oxidation of aryl sulfides is often described as a single-step electrophilic oxygen transfer. For instance, studies on the oxidation of various aryl sulfides with peroxymonocarbonate are consistent with a transition state involving nucleophilic attack by the sulfide sulfur on the electrophilic oxygen of the oxidant. This process leads to an increase in positive charge on the sulfur atom in the transition state.

The presence of the amino group (-NH₂) at the meta position on the phenyl ring influences the rate of this oxidation. The amino group is an electron-donating group, which would be expected to increase the electron density at the sulfur atom via resonance and inductive effects, thereby enhancing its nucleophilicity. However, in the meta position, the resonance effect is minimized. The electronic effect of substituents on the rate of aryl sulfide oxidation is often quantified using Hammett plots. For the oxidation of para-substituted thioanisoles, a negative ρ (rho) value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge buildup on the sulfur atom in the transition state. While specific Hammett data for this compound is not available, studies on related systems, such as the oxidation of substituted anilines and thioanisoles, support this general principle. For example, a Hammett plot for the oxidation of para-substituted thioanisole (B89551) derivatives with a manganese(IV)-oxo complex yielded a ρ value of -4.4, confirming the electrophilic nature of the oxidant and the sensitivity of the reaction to the electronic properties of the substituent.

Controlling the selectivity between the sulfoxide and sulfone is a key synthetic challenge. Selective oxidation to the sulfoxide can often be achieved by using a stoichiometric amount of the oxidant at controlled temperatures. Over-oxidation to the sulfone can be promoted by using an excess of the oxidizing agent or more forcing reaction conditions.

Sulfur-Mediated Cyclization and Rearrangement Reactions

The sulfide and its oxidized derivatives in this compound can participate in a variety of cyclization and rearrangement reactions, often mediated by the sulfur atom.

Pummerer Rearrangement: Once this compound is oxidized to its sulfoxide, 3-(propylsulfinyl)aniline, it can undergo the Pummerer rearrangement. This reaction is characteristic of alkyl sulfoxides and typically occurs in the presence of an acylating agent, such as acetic anhydride. The general mechanism involves the O-acylation of the sulfoxide, followed by elimination to form a key sulfenium ion (a thionium (B1214772) ion) intermediate. This electrophilic intermediate is then trapped by a nucleophile, which can be the acetate (B1210297) counter-ion, to yield an α-acyloxy thioether. In the case of 3-(propylsulfinyl)aniline, this would lead to a product where the carbon adjacent to the sulfur is functionalized. The Pummerer rearrangement can be a gateway to further synthetic modifications.

Oxidative Cyclization: The presence of the aniline moiety opens up possibilities for intramolecular cyclization reactions. While specific examples for this compound are not prominently documented, related structures undergo oxidative cyclization to form heterocyclic systems. For instance, the oxidation of 2-aminothiophenol (B119425) derivatives can lead to the formation of benzothiazoles. An I(III)-catalyzed oxidative cyclization has been reported for unactivated anilines to form 3H-indoles, demonstrating a pathway where an electrophilic nitrogen intermediate, generated via oxidation, can be trapped intramolecularly. A similar strategy could potentially be envisioned for this compound, where oxidation of the amino group could initiate cyclization involving the sulfur moiety.

Acid-Catalyzed Rearrangement: Related N-arylaminomethyl aryl sulfides are known to undergo smooth rearrangement to p-aminobenzyl aryl sulfides when treated with strong acids. Although this compound itself does not fit this specific structural class, this reactivity highlights the potential for acid-catalyzed transformations in similar systems where the aniline and sulfide functionalities can interact through intermediates.

Advanced Mechanistic Investigations and Kinetic Analysis

Detailed mechanistic understanding requires quantitative analysis of reaction rates, the study of isotope effects, and the characterization of transition states. While comprehensive studies specifically on this compound are scarce in the reviewed literature, principles derived from analogous systems provide a framework for its expected kinetic behavior.

Reaction Rate Determinations and Derivation of Rate Laws

A rate law is a mathematical expression that describes how the rate of a reaction depends on the concentration of reactants. For the oxidation of a sulfide, a general rate law can be expressed as: Rate = k [Sulfide]m [Oxidant]n where k is the rate constant, and m and n are the reaction orders with respect to the sulfide and oxidant, respectively.

The reaction orders are determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate (the method of initial rates). For example, the oxidation of aryl methyl sulfides by dimethyldioxirane (B1199080) was found to obey second-order kinetics, being first order in both the sulfide and the oxidant. Similarly, the oxidation of sulfide by butyltriphenylphosphonium dichromate was found to be second order with respect to the sulfide and first order with respect to the oxidant.

To illustrate how a rate law is determined, consider the hypothetical data for the oxidation of this compound in the table below.

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-5 |

| 2 | 0.20 | 0.10 | 4.0 x 10-5 |

| 3 | 0.10 | 0.20 | 8.0 x 10-5 |

Isotope Effects, Activation Parameters, and Transition State Characterization

Kinetic Isotope Effects (KIE): The kinetic isotope effect, the ratio of rate constants for a reaction using different isotopes (e.g., kH/kD), is a powerful tool for probing the mechanism, particularly the rate-determining step. A primary KIE (typically > 2) is observed when a bond to the isotope is broken in the rate-determining step. For example, a large KIE of 19.1 was observed in the electrochemical oxidation of benzylic C-H bonds, suggesting that the C-H bond abstraction is the rate-limiting step. In contrast, small KIE values (around 1.0-1.5) often suggest that C-H bond breaking is not involved in the rate-determining step or that the transition state is highly symmetrical. For the oxidation of aryl sulfides by peroxymonocarbonate, a solvent isotope effect of ~1.5 was consistent with proton transfer occurring in the transition state of the rate-determining step.

Activation Parameters: The activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—are derived from the temperature dependence of the rate constant (via an Eyring plot) and provide insight into the transition state. A negative ΔS‡ value suggests an associative or ordered transition state, while a positive ΔS‡ value indicates a dissociative or disordered one. For example, the activation parameters for the oxidation of ethyl phenyl sulfide have been reported, allowing for characterization of its transition state.

Transition State Characterization: Computational chemistry provides a powerful means to model the geometry and energy of transition states. By locating the first-order saddle point on the potential energy surface between reactants and products, the structure of the transition state can be calculated. These calculations can corroborate experimental findings from kinetic studies. For instance, DFT calculations on sulfide oxidation by a molybdenum(VI) complex supported a mechanism where a hydroperoxo intermediate is the key species, with calculated activation enthalpy and entropy values closely matching experimental data.

The following table summarizes representative activation energy data for related oxidation reactions.

| Reaction | Activation Energy (Ea) (kJ/mol) | Significance |

|---|---|---|

| Thioanisole oxidation by a Mo(VI) complex | 63.0 ± 5.2 | Provides a benchmark for oxygen atom transfer from a metal-oxo species to a simple aryl sulfide. |

| Copper Oxidation (First Step) | 105.8 - 108.8 | Represents cation diffusion through an oxide layer, a different type of oxidation process. |

| Copper Oxidation (Second Step) | 76.7 - 86.9 | Indicates a change in the rate-limiting step as the oxidation progresses. |

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of Substituted 3-(Propylsulfanyl)aniline Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and potential applications.

Modification of the Aromatic Ring System through Further Substitutions

The aromatic ring of this compound is amenable to electrophilic substitution reactions, enabling the introduction of various functional groups. The directing effects of the amino and propylsulfanyl groups play a crucial role in determining the regioselectivity of these reactions.

One notable example is the synthesis of 4-propylthio-2-nitroaniline. This process involves a two-step reaction starting from o-nitroaniline. The first step is a condensation reaction with disulfide dichloride, followed by an alkylation reaction with chloropropane in the presence of sodium sulfide (B99878) nonahydrate to yield the final product google.com. The reaction conditions for the alkylation step, such as temperature, can significantly impact the yield. For instance, conducting the reaction at 55°C results in a higher yield compared to 30°C google.com.

Table 1: Synthesis of 4-Propylthio-2-nitroaniline

| Reactants | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dithioether from o-nitroaniline | Sodium sulfide nonahydrate, Chloropropane, Methanol | 55 | 95.64 |

| Dithioether from o-nitroaniline | Sodium sulfide nonahydrate, Chloropropane, Methanol | 30 | 64.60 |

This table illustrates the effect of temperature on the yield of the alkylation reaction in the synthesis of 4-propylthio-2-nitroaniline.

Selective Derivatization at the Amine Nitrogen Atom

The amine group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through N-acylation and N-alkylation reactions. These modifications can significantly alter the compound's properties, including its solubility, reactivity, and ability to participate in hydrogen bonding.

N-acylation is a common strategy to introduce carbonyl functionalities. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct derpharmachemica.comsemanticscholar.orgnih.govnih.gov. The reaction of amides with acyl chlorides can be facilitated by an internal nucleophilic catalyst, such as a pyridine ring, which forms an active acylammonium salt and promotes an intramolecular reaction semanticscholar.org.

N-alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished using alkyl halides, with cesium fluoride-celite in acetonitrile being an effective combination for the N-alkylation of various nitrogen-containing compounds, including anilines researchgate.net. Copper-catalyzed N-alkylation of anilines with alkylboronic acids provides another route for functionalization organic-chemistry.org. A metallaphotoredox approach using a halogen abstraction-radical capture (HARC) mechanism has also been developed for the N-alkylation of a broad range of N-nucleophiles with alkyl bromides at room temperature princeton.edu.

Alterations and Extensions of the Propyl Thioether Chain

The propyl thioether chain offers another avenue for diversification. The sulfur atom can be oxidized to form sulfoxides and sulfones, which introduces polarity and changes the electronic properties of the molecule. The selective oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions, with the reaction being highly selective and providing excellent yields nih.gov. Further oxidation to the sulfone can also be accomplished, often under more forcing conditions organic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.org.

Construction of Polymeric and Supramolecular Architectures Utilizing this compound Monomers

The bifunctional nature of this compound, with its reactive amine group and modifiable aromatic ring and thioether chain, makes it a valuable monomer for the construction of larger, more complex structures.

Polycondensation and Polymerization Reactions

This compound can potentially be used as a monomer in various polymerization reactions to create novel polymers with unique properties. The polymerization of aniline (B41778) derivatives is a well-established field, often involving oxidative polymerization to produce polyanilines (PANI) rsc.orgnih.gov. The copolymerization of aniline with other monomers, such as 3-nitroaniline or styrene, allows for the tuning of the resulting polymer's properties researchgate.netresearchgate.nettheseus.fi.

Another approach is the synthesis of poly[N,N-(phenylamino)disulfides] through a condensation polymerization of phenylamines with sulfur monochloride acs.org. This method could potentially be applied to this compound to create sulfur-rich polymers. Furthermore, the synthesis of polyarylsulfones containing triphenylamine units has been achieved through N-C coupling reactions under nucleophilic substitution polycondensation conditions, suggesting another possible route for incorporating this compound into high-performance polymers researchgate.net.

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Method | Potential Comonomers | Resulting Polymer Type |

|---|---|---|

| Oxidative Polymerization | - | Polyaniline derivative |

| Oxidative Copolymerization | Aniline, 3-Nitroaniline, Styrene | Random or block copolymer |

| Condensation Polymerization | Sulfur monochloride | Poly[N,N-(phenylamino)disulfide] derivative |

This table outlines potential polymerization strategies that could be employed with this compound as a monomer.

Design of Self-Assembled Structures and Supramolecular Complexes

The ability of molecules to self-assemble into well-defined structures is a powerful tool in materials science. Aniline derivatives, particularly oligoanilines, have been shown to self-assemble into various nanostructures. For instance, a tetra(aniline)-based cationic amphiphile has been synthesized and observed to self-assemble into nanowires in aqueous solution acs.orgnih.govresearchgate.net. The self-assembly process is driven by an isodesmic model, and the resulting nanowires can be rendered conductive and helical through doping with a chiral acid acs.orgnih.gov.

The presence of the propylsulfanyl group in this compound could introduce additional non-covalent interactions, such as sulfur-aromatic or sulfur-sulfur interactions, which could influence the self-assembly behavior. By strategically modifying the molecule, for example by introducing long alkyl chains or specific recognition motifs, it is conceivable to design this compound derivatives that self-assemble into a variety of supramolecular architectures, including nanofibers, vesicles, or gels.

Spectroscopic and Advanced Structural Elucidation Methodologies for 3 Propylsulfanyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, COSY, NOESY)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the first step in structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (spin-spin splitting), and the number of protons of each type (integration). For 3-(Propylsulfanyl)aniline, one would expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the protons of the propyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the sulfur-linked propyl group. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (aliphatic, aromatic, etc.).

Two-dimensional (2D) NMR experiments provide further clarity by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships, identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 6.8 - 7.2 | 115 - 120 |

| H-4 | 6.6 - 7.0 | 118 - 123 |

| H-5 | 7.0 - 7.4 | 129 - 131 |

| H-6 | 6.7 - 7.1 | 114 - 119 |

| NH₂ | 3.5 - 4.5 (broad) | - |

| -SCH₂- | 2.8 - 3.2 | 35 - 40 |

| -CH₂- | 1.6 - 2.0 | 22 - 27 |

| -CH₃ | 0.9 - 1.3 | 13 - 16 |

| C-1 | - | 145 - 150 |

| C-3 | - | 138 - 142 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Conformational Analysis and Dynamic NMR Studies

The flexibility of the propylsulfanyl side chain and the potential for rotation around the C-S and C-N bonds mean that this compound can exist in various conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational changes. pitt.edufu-berlin.de By analyzing changes in the NMR line shapes, it is possible to determine the energy barriers for bond rotation and identify the most stable conformations. pitt.edursc.org For instance, variable temperature NMR could reveal information about the rotational barrier of the propyl group or hindered rotation around the aryl-sulfur bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Accurate Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C₉H₁₃NS), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value, confirming the elemental composition. acs.orgnih.gov

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) |

| [M]⁺ | C₉H₁₃NS | 167.0769 | Typically within 5 ppm |

| [M+H]⁺ | C₉H₁₄NS⁺ | 168.0847 | Typically within 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. researchgate.net The fragmentation pattern of this compound would likely involve characteristic losses of the propyl group, the sulfide (B99878) moiety, and potentially fragments from the aniline (B41778) ring. whitman.edusavemyexams.com For example, cleavage of the C-S bond could lead to the formation of a propyl radical and an aminothiophenol cation, or a propyl cation and an aminothiophenolate radical. Further fragmentation of the aromatic ring could also occur. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. renishaw.com The absorption of IR radiation or the inelastic scattering of light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.), providing a characteristic spectrum that can be used for functional group identification and structural analysis.

For this compound, key vibrational bands would include:

N-H stretching: Typically appears in the region of 3300-3500 cm⁻¹ as one or two bands for the primary amine. orientjchem.orgresearchgate.net

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Observed just below 3000 cm⁻¹ for the propyl group.

C=C stretching: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N stretching: Usually found in the 1250-1350 cm⁻¹ range. orientjchem.org

C-S stretching: Generally weak and appears in the 600-800 cm⁻¹ region.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. arxiv.orgresearchgate.net For instance, the S-C and C-C stretching vibrations of the propyl chain and the symmetric breathing mode of the aromatic ring would be expected to show distinct Raman signals.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 | 1250 - 1350 |

| C-S Stretch | 600 - 800 | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

While a specific single-crystal X-ray structure for this compound is not publicly available, its molecular geometry can be inferred from the structures of related compounds. The aniline ring is expected to be largely planar. The propylsulfanyl substituent, with its flexible single bonds, can adopt various conformations. However, it would likely orient itself to minimize steric hindrance with the aromatic ring and neighboring molecules. In the crystal structures of related thioether derivatives, the C-S-C bond angle is typically around 100-105°. The bond lengths for the C-S and S-propyl C-C bonds would be consistent with standard values for alkyl thioethers.

The crystal packing of this compound would be primarily governed by a network of intermolecular interactions. Based on analyses of other aniline derivatives, a combination of hydrogen bonding and π-π stacking interactions is expected to define the supramolecular architecture. mdpi.comidsi.md

The primary interaction would likely be N-H···N hydrogen bonds, linking molecules into chains or layers. mdpi.com The sulfur atom of the propylsulfanyl group could also participate as a weak hydrogen bond acceptor. Concurrently, π-π stacking interactions between the aromatic rings of adjacent molecules would likely contribute to a densely packed structure. tnstate.edumdpi.com The specific arrangement (e.g., parallel-displaced or T-shaped) of the stacked rings would depend on the interplay between these forces and the steric influence of the propylsulfanyl group. The flexible propyl chain would be expected to adopt a conformation that allows it to fit efficiently within the voids created by the packing of the aromatic moieties.

Computational and Theoretical Chemistry Studies of 3 Propylsulfanyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 3-(Propylsulfanyl)aniline, these calculations elucidate how the interplay between the electron-donating amino group and the sulfur-containing side chain influences the properties of the aromatic system.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by optimizing the geometry to find the lowest energy conformation on the potential energy surface. For molecules like this compound, a common approach involves using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311G**, which provide a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net

The optimization process reveals key structural parameters. The amino group is typically found to be slightly pyramidal, and the C-N bond length is shorter than that of a typical aliphatic amine, indicating some degree of conjugation with the benzene (B151609) ring. The geometry of the propylsulfanyl side chain, particularly the dihedral angles around the C-S bonds, determines its spatial orientation relative to the ring. DFT calculations can predict these bond lengths, bond angles, and dihedral angles with high accuracy.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length | Bond distance between the aniline (B41778) nitrogen and the aromatic carbon. | ~1.40 Å |

| C-S Bond Length | Bond distance between the aromatic carbon and the sulfur atom. | ~1.77 Å |

| S-C (propyl) Bond Length | Bond distance between the sulfur and the first carbon of the propyl group. | ~1.82 Å |

| C-N-H Bond Angle | Angle of the amine group. | ~112° |

| C-S-C Bond Angle | Angle of the thioether linkage. | ~103° |

Molecular Orbital Theory (MOT) describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich portions of the molecule—the aniline ring and the lone pairs of the nitrogen and sulfur atoms. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, indicating its nucleophilic character. The LUMO, conversely, is typically distributed over the aromatic ring's π* antibonding system. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons, reflecting its electrophilic character. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | 4.0 to 4.5 |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. cdnsciencepub.com The map is colored to show different regions of electrostatic potential: red typically indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue indicates electron-poor, positive potential regions (prone to nucleophilic attack).

For this compound, the EPS map would highlight several key features:

A region of strong negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. This is the most likely site for protonation.

A region of moderate negative potential around the sulfur atom, also due to its lone pairs.

Regions of positive potential (blue) located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

The electron density on the aromatic ring is influenced by both the amino and propylsulfanyl groups, affecting its susceptibility to electrophilic aromatic substitution.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrogen Atom (Amino Group) | Highly Negative (Red) | Primary site for electrophilic attack and protonation. |

| Sulfur Atom (Propylsulfanyl Group) | Moderately Negative (Yellow/Orange) | Secondary site for electrophilic attack; can act as a Lewis base. |

| Amine Hydrogens | Highly Positive (Blue) | Sites for hydrogen bonding with electron donors. |

| Aromatic Ring | Largely Neutral (Green) with some negative character | Activated towards electrophilic substitution, particularly at ortho/para positions relative to the NH2 group. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations describe the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a classical mechanics framework, allowing for the exploration of conformational changes and flexibility at a given temperature.

MD simulations rely on a "force field," which is a set of mathematical functions and parameters that define the potential energy of the system based on the positions of its atoms. For common biomolecules, well-established force fields like AMBER and CHARMM exist. However, for a specific molecule like this compound, parameters may not be available and must be developed.

This process, known as parameterization, typically involves:

Assigning Atom Types: Each atom is assigned a type based on its element and chemical environment.

Determining Partial Charges: Atomic charges are often derived from quantum mechanical calculations (e.g., using the EPS from section 6.1.3) to accurately represent the molecule's electrostatic properties.

Parameterizing Bonded Terms: Force constants for bonds, angles, and dihedrals are determined, often by fitting them to QM-calculated potential energy surfaces or experimental spectroscopic data. frontiersin.org

Defining Non-Bonded Terms: Lennard-Jones parameters are assigned to describe van der Waals interactions.

General force fields such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) provide a good starting point and a systematic procedure for parameterizing novel small molecules. nih.gov

| Parameter Type | Description | Source of Derivation |

|---|---|---|

| Partial Atomic Charges | Fixed point charges on each atom to model electrostatics. | Quantum Mechanics (e.g., RESP or Merz-Kollman fitting). |

| Bond Stretching | Parameters (force constant, equilibrium length) for covalent bonds. | QM calculations or spectroscopic data. |

| Angle Bending | Parameters (force constant, equilibrium angle) for bond angles. | QM calculations or spectroscopic data. |

| Dihedral Torsions | Parameters (barrier height, periodicity, phase) for rotation around bonds. | Fitting to QM potential energy scans of key dihedral angles. |

| van der Waals | Parameters (well depth, radius) for non-bonded interactions. | General force field atom types (e.g., from GAFF or CGenFF). |

With a validated force field, MD simulations can be run to explore the conformational landscape of this compound. The flexibility of the molecule is primarily due to the rotation around the single bonds within the propylsulfanyl side chain.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to sample numerous conformations. The resulting trajectory can be analyzed to identify the most populated (lowest energy) conformational states and the energy barriers between them. This is particularly important for understanding how the molecule might change its shape to interact with a binding site in a biological system or pack in a crystal lattice. The analysis focuses on the torsional profiles of key dihedral angles.

| Dihedral Angle | Description | Expected Behavior |

|---|---|---|

| C(ring)-C(ring)-S-C(propyl) | Rotation of the entire propylsulfanyl group relative to the ring. | A relatively high rotational barrier due to steric hindrance. |

| C(ring)-S-C(propyl)-C(propyl) | Rotation around the S-C bond of the side chain. | Multiple low-energy conformers (e.g., gauche and anti). |

| S-C(propyl)-C(propyl)-C(propyl) | Rotation around the C-C bond of the side chain. | Classic staggered and eclipsed conformations. |

Reaction Pathway Modeling and Transition State Characterization of this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For a molecule such as this compound, understanding its reactivity, potential reaction pathways, and the energetic barriers involved is crucial for predicting its chemical behavior. This is achieved through sophisticated modeling techniques that map out the energy landscape of a reaction and characterize the transient structures that govern the transformation from reactants to products.

Potential Energy Surface (PES) Mapping for Reaction Profiles

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the energy of a molecule or a system of reacting molecules as a function of their geometry. Mapping the PES is essential for understanding the profiles of chemical reactions. For a reaction involving this compound, a PES map would reveal the low-energy paths leading from reactants to products, identifying stable intermediates and the high-energy transition states that must be overcome.

The process of mapping a PES typically involves:

Identifying Reaction Coordinates: Key geometric parameters (bond lengths, angles, or dihedrals) that change significantly during the reaction are selected as reaction coordinates. For example, in an oxidation reaction at the sulfur or nitrogen atom of this compound, the forming bond between the atom and the oxidant would be a critical reaction coordinate.

Constrained Geometry Optimizations: A series of calculations, often called a "scan," is performed where the chosen reaction coordinate is fixed at various values, and the rest of the molecular geometry is allowed to relax to its minimum energy. This generates a one-dimensional or multi-dimensional plot of energy versus the reaction coordinate(s).

Locating Stationary Points: The resulting energy profile is used to identify stationary points. Minima on the PES correspond to stable species like reactants, products, and intermediates, while first-order saddle points correspond to transition states (TS).

These calculations are routinely performed using quantum mechanical methods such as Density Functional Theory (DFT). The choice of functional (e.g., B3LYP, ωB97X-D) and basis set is critical for obtaining accurate energy profiles. The resulting PES provides invaluable kinetic and thermodynamic information, such as activation energies (the energy difference between the reactant and the transition state) and reaction enthalpies.

Table 1: Key Stationary Points on a Hypothetical Reaction PES for this compound

| Stationary Point | Description | Type of Point on PES | Information Derived |

| Reactant Complex | Initial state of this compound and reacting partner(s). | Local Minimum | Starting energy of the reaction pathway. |

| Transition State (TS) | The highest energy point along the lowest energy reaction path. | First-Order Saddle Point | Determines the activation energy and reaction rate. |

| Intermediate | A metastable species formed during the reaction. | Local Minimum | Provides insight into multi-step reaction mechanisms. |

| Product Complex | Final state of the products before separation. | Local Minimum | Determines the overall thermodynamics of the reaction. |

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Verification

While a PES scan can identify a potential transition state structure, it does not guarantee that this structure connects the intended reactants and products. An Intrinsic Reaction Coordinate (IRC) calculation is performed to verify this connection. The IRC is defined as the mass-weighted steepest descent path from a transition state down to the local minima on both sides of the energy barrier.

An IRC calculation begins with an optimized transition state geometry, which must have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculation then proceeds in two directions from the TS:

Forward Direction: Following the path of steepest descent towards the product(s).

Backward Direction: Following the path of steepest descent towards the reactant(s).

If the IRC calculation successfully connects the transition state to the desired reactant and product minima, it confirms that the identified TS is indeed the correct one for the reaction under investigation. This verification is a crucial step in mechanistic studies, as it is not uncommon for an optimized saddle point to lead to unexpected products or rearrangements. IRC calculations provide a clear and unambiguous depiction of the reaction pathway, offering deep insight into the geometric changes that occur during the chemical transformation.

Prediction and Validation of Spectroscopic Parameters for this compound

Computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide detailed predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, which are vital for its structural characterization and for validating experimental data.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra through computational chemistry has become a standard tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted into chemical shifts. This is typically performed using DFT methods.

The general workflow for predicting the NMR spectrum of this compound would involve:

Conformational Analysis: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average over the populated conformations.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

NMR Calculation: Performing a GIAO NMR calculation (e.g., at the WP04/6-311++G(2d,p) level with a solvent model) on each optimized conformer to obtain the absolute shielding tensors (σ).

Chemical Shift Calculation: Calculating the chemical shifts (δ) by referencing the computed shielding values to the shielding of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_TMS - σ_sample.

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann populations based on their relative free energies.

This process can predict both ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.1 ppm for ¹H and 4 ppm for ¹³C, depending on the computational method used. Similar calculations can be extended to predict spin-spin coupling constants.

Table 2: Illustrative Data from a Theoretical NMR Calculation for this compound

| Atom Type | Atom Position (Example) | Predicted Parameter | Typical Computational Method |

| Aromatic Proton | H on C2, C4, C5, C6 | ¹H Chemical Shift (δ) | GIAO-DFT |

| Amine Proton | H on NH₂ | ¹H Chemical Shift (δ) | GIAO-DFT |

| Alkyl Proton | H on CH₂, CH₃ | ¹H Chemical Shift (δ) | GIAO-DFT |

| Aromatic Carbon | C1, C2, C3, C4, C5, C6 | ¹³C Chemical Shift (δ) | GIAO-DFT |

| Alkyl Carbon | C in S-CH₂, CH₂-CH₃ | ¹³C Chemical Shift (δ) | GIAO-DFT |

| Proton-Proton Coupling | J(H-C-C-H) | Coupling Constant (J) | DFT-based methods |

Vibrational Frequency Calculations for IR and Raman Spectra Interpretation

Computational vibrational spectroscopy is used to predict the IR and Raman spectra of molecules. By calculating the harmonic vibrational frequencies and their corresponding intensities, one can assign the vibrational modes observed in experimental spectra. These calculations are most often performed using DFT methods, such as B3LYP, with extended basis sets like 6-311++G(d,p).

The calculated harmonic frequencies are systematically higher than the experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. To improve agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP).

For this compound, these calculations would predict the frequencies for characteristic vibrational modes, including:

N-H stretching of the aniline group.

Aromatic C-H stretching.

Aliphatic C-H stretching of the propyl group.

C-S stretching.

Aromatic ring breathing and deformation modes.

C-N stretching.

By comparing the computed spectrum with the experimental one, each band can be assigned to a specific molecular motion, providing a complete vibrational characterization of the molecule.

Table 3: Selected Predicted Vibrational Modes for this compound

| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) (Typical) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric/Symmetric Stretch | Stretching of the amine N-H bonds. | 3400-3500 | Medium-Strong | Medium |

| Aromatic C-H Stretch | Stretching of C-H bonds on the benzene ring. | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | Stretching of C-H bonds in the propyl group. | 2850-2970 | Strong | Strong |

| Aromatic C=C Stretch | In-plane stretching of the benzene ring bonds. | 1450-1620 | Medium-Strong | Strong |

| C-N Stretch | Stretching of the bond between the ring and the nitrogen atom. | 1250-1350 | Strong | Medium |

| C-S Stretch | Stretching of the bond between the ring and the sulfur atom. | 600-800 | Weak-Medium | Medium |

Applications of 3 Propylsulfanyl Aniline in Advanced Organic Synthesis and Material Science Research

Role as a Key Building Block in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Anilines are critical starting materials for many nitrogen-containing heterocycles.

Quinolines: The quinoline (B57606) scaffold is present in numerous pharmaceuticals. Several classic methods for its synthesis start from anilines. tubitak.gov.triipseries.org In reactions like the Skraup, Doebner-von Miller, or Combes syntheses, an aniline (B41778) is condensed with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, followed by an acid-catalyzed cyclization and oxidation to form the quinoline ring system. tubitak.gov.triipseries.org

Theoretically, employing 3-(Propylsulfanyl)aniline in these reactions would yield a quinoline ring bearing a propylsulfanyl group. For example, in a Combes-type synthesis with a β-diketone, this compound would be expected to produce a 7-(propylsulfanyl)quinoline derivative. The substitution pattern is dictated by the cyclization onto the aniline ring. nih.gov

Indoles: The indole (B1671886) nucleus is another privileged structure in drug discovery. The Fischer indole synthesis is a prominent method that involves the acid-catalyzed cyclization of an arylhydrazone, which is itself prepared from an aniline. nih.govbhu.ac.in The Gassman indole synthesis provides another route, reacting an aniline with a ketone that has a thioether substituent. wikipedia.org Given its structure, this compound could serve as the precursor in a Fischer synthesis, leading to a 5-(propylsulfanyl)indole. A patent describes a general method for synthesizing indoles from N-haloanilines and β-carbonylic sulfides, which are then reduced, highlighting the compatibility of sulfur-containing groups in indole synthesis pathways. google.com

While these are established routes for other anilines, specific studies detailing the reaction conditions and yields for this compound are not available in the reviewed literature.

Annulation reactions involve the formation of a new ring onto an existing one. chim.itbeilstein-journals.org Cyclocondensation is a type of annulation where two or more molecules combine to form a ring, typically with the elimination of a small molecule like water. organic-chemistry.orgnih.govbeilstein-journals.org The amino group of this compound is a key functional handle for initiating such transformations.

For instance, in the Friedländer annulation, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl to form a quinoline. tubitak.gov.tr While this compound itself is not an o-aminoaryl ketone, it could be a component in related cyclocondensations. In a Pfitzinger reaction, isatin (B1672199) reacts with a carbonyl compound and an aniline to generate quinoline-4-carboxylic acids. iipseries.org Here, this compound could act as the aniline component.

The reactivity of the aniline nitrogen and the activated ortho and para positions of the aromatic ring allows it to participate in various [3+2], [4+1], and [4+2] annulation strategies to build diverse heterocyclic systems. chim.itrsc.orgresearchgate.net The propylsulfanyl substituent would be incorporated into the final structure, potentially influencing its biological activity or material properties. However, specific examples and data tables for these reactions with this compound are not documented in the searched sources.

Utilization in Multi-Component Reactions (MCRs) for Complexity Generation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. organic-chemistry.orgtcichemicals.com This approach is valued for its atom economy and its ability to rapidly generate libraries of complex molecules. beilstein-journals.org

Anilines are common components in many named MCRs. For example, the Ugi and Passerini reactions often use an amine component, and anilines are frequently employed. organic-chemistry.orgnih.gov In a hypothetical Ugi four-component reaction, this compound could serve as the amine, reacting with an aldehyde, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide scaffold bearing the 3-(propylsulfanyl)phenyl group. Similarly, it could participate in three-component reactions to synthesize various amines or other structures. ionike.com

While MCRs are a powerful tool for creating diverse chemical libraries, specific methodologies developed around this compound as a key building block have not been reported in the available literature. mdpi.com